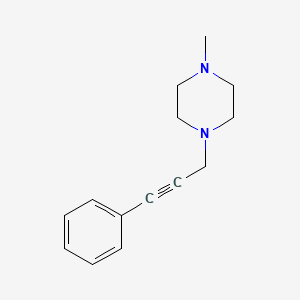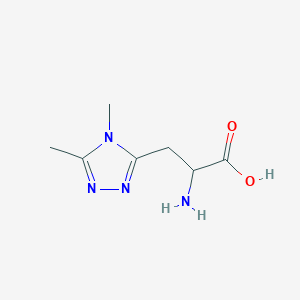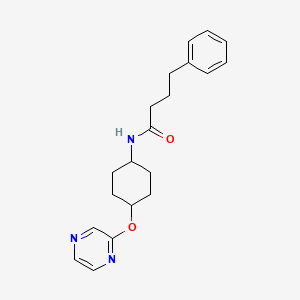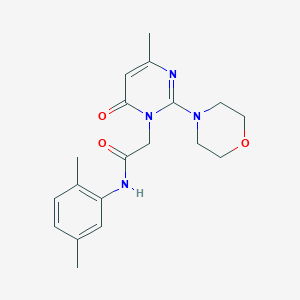
1-Methyl-4-(3-phenyl-2-propynyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(3-phenyl-2-propynyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is used as a reference material for forensic laboratories .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various methods. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-Methyl-4-(3-phenyl-2-propynyl)piperazine is C11H16N2 . The molecular weight is 176.26 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Methyl-4-(3-phenyl-2-propynyl)piperazine is a solid substance . It has a melting point of 56-60 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Therapeutic and Diagnostic Applications in Oncology
1-Methyl-4-(3-phenyl-2-propynyl)piperazine derivatives have been studied for their potential use in oncology, both as therapeutic and diagnostic agents. The exploration of analogues with reduced lipophilicity aims to enhance their utility by improving tumor cell entry and minimizing antiproliferative activity, which is crucial for positron emission tomography (PET) radiotracers (Abate et al., 2011).
Antidepressant and Antianxiety Activities
Compounds derived from 1-Methyl-4-(3-phenyl-2-propynyl)piperazine have shown significant antidepressant and antianxiety activities. This is particularly evident in novel derivatives that reduce immobility times and show antianxiety effects, highlighting their potential in treating psychological disorders (Kumar et al., 2017).
Antibacterial and Antifungal Properties
Several studies have synthesized and tested derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their antifungal efficacy. These compounds exhibit strong to moderate in vitro activities, suggesting their potential as new antibacterial and antifungal agents (Phillips et al., 2009).
Inhibitors of Soluble Epoxide Hydrolase
The derivatives have been identified as inhibitors of soluble epoxide hydrolase, indicating their potential in the development of treatments for diseases where the enzyme plays a significant role. These compounds show robust effects on serum biomarkers, providing evidence of in vivo target engagement (Thalji et al., 2013).
Biofilm and MurB Enzyme Inhibitors
Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have demonstrated potent antibacterial efficacies and biofilm inhibition activities. These compounds have also shown significant inhibitory activities against MurB enzyme, making them valuable in the fight against resistant bacterial strains (Mekky & Sanad, 2020).
Anticonvulsant and Antimicrobial Activities
Piperazine derivatives have been synthesized for their potential anticonvulsant activity, showing promising results in in vivo tests. Additionally, their antimicrobial activities were investigated, revealing effectiveness against various bacteria and fungi (Aytemi̇r et al., 2004).
Wirkmechanismus
While the specific mechanism of action for 1-Methyl-4-(3-phenyl-2-propynyl)piperazine is not mentioned in the search results, it’s known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
1-Methyl-4-(3-phenyl-2-propynyl)piperazine is classified as Acute Tox. 3 Oral - Skin Corr. 1B. It is toxic if swallowed and causes severe skin burns and eye damage . The safety information suggests not to breathe dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Eigenschaften
IUPAC Name |
1-methyl-4-(3-phenylprop-2-ynyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-15-10-12-16(13-11-15)9-5-8-14-6-3-2-4-7-14/h2-4,6-7H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHOJJSPTBKDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(3-phenyl-2-propynyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)
![1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2814828.png)


![N-(3-chloro-4-methylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2814832.png)
![ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B2814834.png)
![N-[(E)-(2-Chlorophenyl)methylideneamino]-2-(4,5-dichloroimidazol-1-yl)acetamide](/img/structure/B2814835.png)
![2-amino-1-pentyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2814836.png)



![4-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2814845.png)
